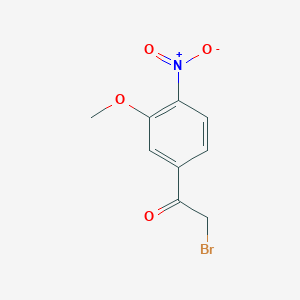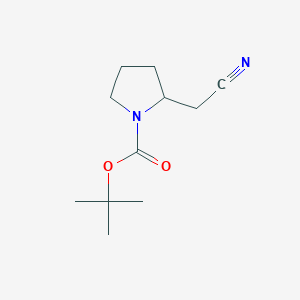![molecular formula C11H23N3O4S B1289511 4-[(2-Aminoéthyl)sulfonyl]-1-boc-pipérazine CAS No. 917562-08-4](/img/structure/B1289511.png)
4-[(2-Aminoéthyl)sulfonyl]-1-boc-pipérazine
Vue d'ensemble
Description
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is a chemical compound with the molecular formula C11H23N3O4S. It is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a sulfonyl group attached to an aminoethyl chain. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
- It can also interact with off-target residues like tyrosine, lysine, histidine, and the protein N-terminal amino group .
- By selectively inhibiting S1P, AEBSF helps characterize downstream effects of SREBP inhibition on cholesterol regulation .
Mode of Action
Biochemical Pathways
Action Environment
Analyse Biochimique
Biochemical Properties
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins . This inhibition is crucial in regulating proteolytic activity in various biological processes. Additionally, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine interacts with proteins involved in cell signaling pathways, thereby influencing cellular communication and function .
Cellular Effects
The effects of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Moreover, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as serine proteases, and inhibits their activity by forming stable enzyme-inhibitor complexes . This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby regulating biochemical pathways. Additionally, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions . Long-term studies have shown that 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are essential for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolite levels and metabolic flux . For instance, the compound can inhibit enzymes involved in amino acid metabolism, resulting in altered levels of specific amino acids and their derivatives . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the distribution of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine can influence its accumulation in certain tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . This subcellular localization is essential for understanding how 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine exerts its effects at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine typically involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the Boc protecting groupThe reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Major Products:
Substitution: Various substituted piperazine derivatives.
Deprotection: 4-[(2-Aminoethyl)sulfonyl]piperazine.
Comparaison Avec Des Composés Similaires
4-(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
Pyrrolidine derivatives: Commonly used in medicinal chemistry for their biological activity
Uniqueness: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is unique due to its combination of a Boc-protected amine and a sulfonyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features allow for selective reactions and modifications, which are valuable in the development of new chemical entities.
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-5-7-14(8-6-13)19(16,17)9-4-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGBCXLSTWQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592122 | |
| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-08-4 | |
| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)

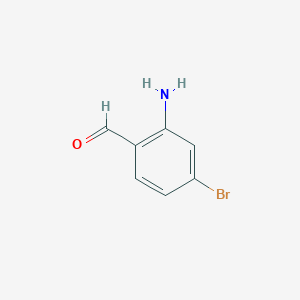
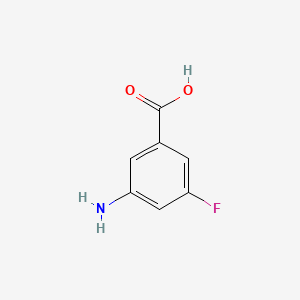
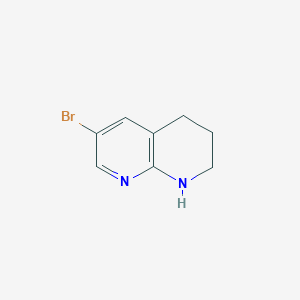
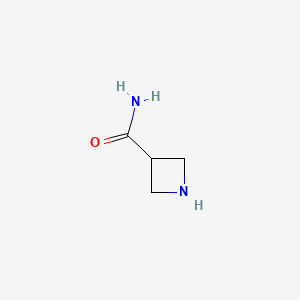
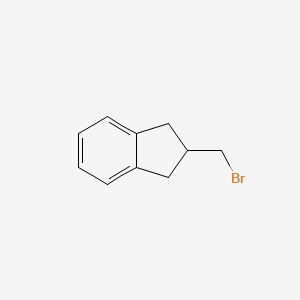
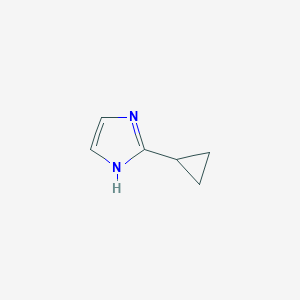
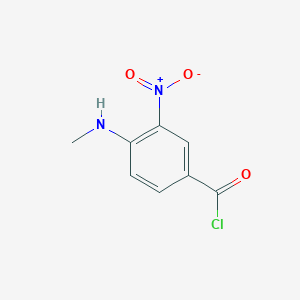

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)
